molecular formula C6H10ClN3O2 B7804730 [1-carboxy-2-(1H-imidazol-5-yl)ethyl]azanium;chloride

[1-carboxy-2-(1H-imidazol-5-yl)ethyl]azanium;chloride

Cat. No.: B7804730
M. Wt: 191.61 g/mol
InChI Key: QZNNVYOVQUKYSC-UHFFFAOYSA-N
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Description

[1-carboxy-2-(1H-imidazol-5-yl)ethyl]azanium;chloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

[1-carboxy-2-(1H-imidazol-5-yl)ethyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNNVYOVQUKYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6459-59-2
Record name Histidine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6459-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles. For instance, one method involves the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford disubstituted imidazoles . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Imidazole derivatives, including [1-carboxy-2-(1H-imidazol-5-yl)ethyl]azanium;chloride, undergo various types of chemical reactions such as:

    Oxidation: Imidazoles can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazoles to their corresponding imidazolines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazoles typically yields imidazole N-oxides, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Imidazole derivatives have a wide array of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazole derivatives involves their interaction with various molecular targets and pathways. For instance, in medicinal chemistry, imidazole-containing drugs often inhibit enzymes by binding to their active sites, thereby blocking substrate access. The specific pathways and targets depend on the particular derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-carboxy-2-(1H-imidazol-5-yl)ethyl]azanium;chloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

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